molecular formula C10H11N3O3 B3196536 1-Acetyl-6-amino-5-nitroindoline CAS No. 1000342-94-8

1-Acetyl-6-amino-5-nitroindoline

Cat. No.: B3196536
CAS No.: 1000342-94-8
M. Wt: 221.21 g/mol
InChI Key: LKKQICUKSUULEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-6-amino-5-nitroindoline is a chemical compound belonging to the indoline family, characterized by its unique structure that includes an acetyl group, an amino group, and a nitro group attached to the indoline core. Indoline derivatives are significant in various fields due to their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-amino-5-nitroindoline typically involves the acetylation of 6-amino-5-nitroindoline. One common method includes the reaction of 6-amino-5-nitroindoline with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-amino-5-nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-Acetyl-6-aminoindoline.

    Substitution: Various N-substituted derivatives.

    Oxidation: Indole derivatives.

Scientific Research Applications

1-Acetyl-6-amino-5-nitroindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-6-amino-5-nitroindoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl and amino groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

    1-Acetyl-6-aminoindoline: Lacks the nitro group, leading to different chemical and biological properties.

    6-Amino-5-nitroindoline: Lacks the acetyl group, affecting its reactivity and applications.

    1-Acetyl-5-nitroindoline: Lacks the amino group, altering its chemical behavior

Uniqueness: 1-Acetyl-6-amino-5-nitroindoline is unique due to the presence of all three functional groups (acetyl, amino, and nitro) on the indoline core. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(6-amino-5-nitro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h4-5H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKQICUKSUULEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-6-amino-5-nitroindoline
Reactant of Route 2
Reactant of Route 2
1-Acetyl-6-amino-5-nitroindoline
Reactant of Route 3
1-Acetyl-6-amino-5-nitroindoline
Reactant of Route 4
Reactant of Route 4
1-Acetyl-6-amino-5-nitroindoline
Reactant of Route 5
1-Acetyl-6-amino-5-nitroindoline
Reactant of Route 6
1-Acetyl-6-amino-5-nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.